2-ethyl-1H-imidazole;zinc
Description
Properties
Molecular Formula |
C5H8N2Zn |
|---|---|
Molecular Weight |
161.5 g/mol |
IUPAC Name |
2-ethyl-1H-imidazole;zinc |
InChI |
InChI=1S/C5H8N2.Zn/c1-2-5-6-3-4-7-5;/h3-4H,2H2,1H3,(H,6,7); |
InChI Key |
OYJNLBAXGKKDOP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CN1.[Zn] |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethyl 1h Imidazole Zinc Coordination Architectures
Hydrothermal Synthesis Protocols for Zinc(II) Imidazole (B134444) Carboxylate Complexes
Hydrothermal synthesis is a widely employed method for the crystallization of coordination polymers from aqueous solutions under high temperature and pressure. While specific research focusing solely on 2-ethyl-1H-imidazole in hydrothermal synthesis with zinc carboxylates is not extensively detailed in the provided results, the principles of this method are well-established for related imidazole derivatives. researchgate.net This technique generally involves the reaction of a zinc salt, a carboxylate ligand, and an imidazole-based ligand in water within a sealed container, typically a Teflon-lined autoclave. The elevated temperature and pressure facilitate the dissolution of reactants and the subsequent crystallization of the product upon slow cooling. The use of dicarboxylates or other functionalized carboxylates can lead to the formation of multi-dimensional frameworks. researchgate.net
Solvothermal Synthesis Approaches for Zinc(II) Coordination Polymers
Solvothermal synthesis is analogous to the hydrothermal method but utilizes non-aqueous solvents. This approach offers greater control over the resulting crystal structure by modifying the solvent, temperature, and reaction time. A notable example is the synthesis of tris(2-ethyl-1H-imidazole-κN3)(terephthalato-κO)zinc(II). iucr.org This compound was prepared by reacting zinc nitrate (B79036) hexahydrate, terephthalic acid, and 2-ethylimidazole (B144533) in a water-ethanol mixed solvent. iucr.org The mixture was heated in a Teflon-lined solvothermal bomb at 433 K for three days, yielding colorless crystals. iucr.org This method has also been successfully applied to create three-dimensional metal-organic frameworks using 2-ethyl-1H-imidazole-4,5-dicarboxylic acid. researchgate.net
Table 1: Solvothermal Synthesis of a Zinc(II) Coordination Polymer
| Parameter | Value |
|---|---|
| Reactants | Zn(NO3)2·6H2O, Terephthalic acid, 2-ethylimidazole |
| Solvent | Water-ethanol mixture |
| Temperature | 433 K |
| Duration | 3 days |
| Product | Tris(2-ethyl-1H-imidazole-κN3)(terephthalato-κO)zinc(II) |
| Yield | 51.8% |
Data sourced from IUCr Journals. iucr.org
Ambient Temperature and Direct Reaction Synthetic Routes
Synthesizing zinc-imidazole complexes at ambient temperatures presents a more energy-efficient and environmentally friendly alternative to solvothermal methods. These direct reaction routes often involve mixing solutions of the zinc salt and the imidazole ligand at room temperature. For instance, coordination polymers of zinc(II) with 3-(1H-imidazol-1-yl)propanoate ligands have been prepared by simply combining aqueous solutions of the ligands and zinc(II) salts, leading to the precipitation of the coordination polymers. chemrxiv.org While some systems yield amorphous precipitates initially, crystalline materials can be obtained after prolonged heating. chemrxiv.org In the case of ZIFs, such as ZIF-8 (which uses 2-methylimidazole), aqueous room temperature synthesis has been demonstrated to produce high yields. researchgate.net This suggests the feasibility of similar methods for 2-ethyl-1H-imidazole.
Template-Assisted Synthesis Strategies in Porous Framework Formation
Template-assisted synthesis is a powerful strategy for controlling the porosity and morphology of coordination frameworks. This method involves the use of a structure-directing agent or template, which is later removed to create pores. While specific examples detailing the use of templates with 2-ethyl-1H-imidazole and zinc are not prevalent in the search results, the general principle is applicable. Organic amines, for example, can act as supramolecular templates in the synthesis of hierarchical porous ZIFs at room temperature and pressure. nih.gov These templates can function both as a protonation agent to deprotonate the organic ligands and as a structure-directing agent to form mesopores and macropores. nih.gov Template-free methods for creating hierarchical porous MOFs have also been developed, where the porosity is modified by etching the pore walls with different synthesis solvents. nih.gov
Solvent-Free Synthesis Methodologies for Zeolitic Imidazolate Frameworks (ZIFs)
Solvent-free synthesis offers a greener and more efficient route to ZIFs, minimizing waste and reducing costs. researchgate.net This mechanochemical method involves the direct grinding of solid precursors. A study has shown that mixed-ligand ZIFs with a sodalite topology, which are not achievable through conventional synthetic routes, can be prepared using a solvent-free methodology. rsc.org This has been demonstrated with zinc, cobalt, and iron metal centers and binary combinations of ligands including 2-methylimidazole (B133640), 2-ethylimidazole, and 2-methylbenzimidazole (B154957). rsc.org The combination of 2-ethylimidazole and 2-methylbenzimidazole with a zinc center results in the formation of sodalite frameworks. rsc.orgresearchgate.net
Table 2: Ligand Combinations in Solvent-Free Synthesis of Sodalite ZIFs
| Metal Center | Ligand 1 | Ligand 2 | Resulting Topology |
|---|---|---|---|
| Zn(II) | 2-methylimidazole | 2-ethylimidazole | Sodalite |
| Zn(II) | 2-methylimidazole | 2-methylbenzimidazole | Sodalite |
| Zn(II) | 2-ethylimidazole | 2-methylbenzimidazole | Sodalite |
Data sourced from RSC Publishing. rsc.org
Advanced Ligand Functionalization and Derivative Preparations for Zinc Complexation
The functionalization of imidazole-based ligands is a key strategy for tuning the properties of the resulting zinc coordination polymers. By introducing different functional groups onto the imidazole ring, it is possible to alter the coordination behavior of the ligand and the dimensionality and properties of the final framework. For instance, the use of 2-ethyl-1H-imidazole-4,5-dicarboxylic acid (H3EIDC) in solvothermal synthesis with calcium has been shown to produce a 3-D framework. researchgate.net Similarly, zinc(II) coordination polymers have been synthesized using 3-(1H-imidazol-1-yl)propanoate linkers, which are prepared through a solvent-free aza-Michael reaction of imidazole derivatives with methyl acrylate (B77674) followed by saponification. chemrxiv.org These functionalized linkers form coordination polymers with Zn2+ salts in aqueous solutions. chemrxiv.org The introduction of substituents on the imidazole ring can also influence the charge distribution and electronic properties of the resulting ZIFs. researchgate.net
Coordination Chemistry and Structural Elucidation of 2 Ethyl 1h Imidazole Zinc Compounds
Ligand Coordination Modes and Geometric Environments in Zinc Complexes
The interaction between 2-ethyl-1H-imidazole and zinc(II) ions gives rise to a variety of coordination environments, influenced by factors such as stoichiometry, the presence of other ligands, and crystallization conditions. The zinc(II) ion, with its filled d-shell (d¹⁰), does not exhibit ligand-field stabilization effects, which allows for considerable flexibility in its coordination geometry. mdpi.com Common coordination numbers for zinc are four, five, and six, leading to tetrahedral, trigonal bipyramidal, square pyramidal, and octahedral geometries. mdpi.comias.ac.in
While imidazole (B134444) and its derivatives typically coordinate to metal ions in a monodentate fashion through the pyridine-type nitrogen atom, the potential for bidentate or bridging coordination exists, particularly with multifunctionalized imidazole ligands. However, in the known crystal structures involving 2-ethyl-1H-imidazole and zinc, the ligand predominantly acts as a monodentate donor.
There is currently a lack of documented crystal structures where 2-ethyl-1H-imidazole specifically engages in bidentate chelating or bridging coordination with zinc(II) centers. Such coordination modes are more commonly observed with imidazole ligands that have been functionalized with additional donor groups, such as carboxylates or other nitrogen-containing moieties, which can then bridge multiple metal centers to form extended structures. chemrxiv.orgresearchgate.net For instance, in related systems, phthalate (B1215562) ions have been shown to bridge zinc atoms to form one-dimensional (1D) chains and dimeric cycles, with imidazole or 2-methylimidazole (B133640) ligands occupying the remaining coordination sites. researchgate.net
The tetrahedral coordination geometry is the most frequently observed for zinc(II) complexes with 2-ethyl-1H-imidazole. This is consistent with the general preference of Zn(II) for a four-coordinate environment, especially with sterically unassuming ligands. nih.govnih.gov
A notable example is the discrete complex Bis(2-ethylimidazole)bis(formato)zinc(II)-water (1/1), formulated as [Zn(C₅H₈N₂)₂(OCHO)₂]·H₂O. researchgate.net In this compound, the central zinc atom is coordinated by two nitrogen atoms from two separate 2-ethyl-1H-imidazole molecules and two oxygen atoms from two formate (B1220265) molecules, resulting in a tetrahedral geometry. researchgate.net The molecular structure is further stabilized by a network of hydrogen bonds. researchgate.net
Another well-characterized complex is Tris(2-ethyl-1H-imidazole-κN)(terephthalato-κO)zinc(II), [Zn(C₈H₄O₄)(C₅H₈N₂)₃]. nih.gov In this monomeric structure, the Zn(II) ion is coordinated by three nitrogen atoms from three monodentate 2-ethyl-1H-imidazole ligands and one oxygen atom from a monodentate terephthalate (B1205515) group. This arrangement results in a distorted tetrahedral N₃O geometry around the zinc center. nih.gov The Zn-N bond lengths in this complex are in the range of 2.014(6) to 2.047(7) Å, and the Zn-O distance is 1.943(6) Å. nih.gov The distortion from ideal tetrahedral geometry is evidenced by the bond angles, with the O1—Zn1—N1 angle being 100.5(3)°. nih.gov
| Compound | Formula | Coordination Geometry | Zn-N Bond Lengths (Å) | Other Coordinated Atoms | Reference |
|---|---|---|---|---|---|
| Bis(2-ethylimidazole)bis(formato)zinc(II)-water (1/1) | [Zn(C₅H₈N₂)₂(OCHO)₂]·H₂O | Tetrahedral | Not specified in abstract | O (formate) | researchgate.net |
| Tris(2-ethyl-1H-imidazole-κN)(terephthalato-κO)zinc(II) | [Zn(C₈H₄O₄)(C₅H₈N₂)₃] | Distorted Tetrahedral (N₃O) | 2.014(6) - 2.047(7) | O (terephthalate) | nih.gov |
While zinc(II) can adopt octahedral geometries, particularly with smaller, less sterically demanding ligands or in the presence of chelating ligands, specific examples of octahedral complexes involving 2-ethyl-1H-imidazole as a primary ligand are not prevalent in the existing literature. The formation of an octahedral geometry typically requires the coordination of six donor atoms.
In analogous systems with other imidazole derivatives, octahedral zinc(II) centers have been observed. For instance, complexes with 1-vinylimidazole (B27976) have been reported to feature zinc ions with coordination numbers of four, five, and six within the same polymeric chain. ias.ac.in Similarly, the synthesis of hexakis(1-methyl-1H-imidazole-κN3)zinc(II) dinitrate resulted in a distorted octahedral coordination environment around the zinc ion, with six N-methylimidazole ligands. researchgate.net These examples suggest that under appropriate stoichiometric and electronic conditions, 2-ethyl-1H-imidazole could potentially form octahedral complexes with zinc, though crystallographic evidence for such compounds remains to be reported.
Supramolecular Assembly and Extended Network Architectures
Beyond the primary coordination sphere, zinc(II) complexes with 2-ethyl-1H-imidazole can engage in non-covalent interactions, such as hydrogen bonding and π-stacking, to form intricate supramolecular assemblies and extended networks.
Discrete, or zero-dimensional, complexes of 2-ethyl-1H-imidazole and zinc are molecular units that are not covalently linked into extended chains, layers, or frameworks. However, these individual molecules can assemble into higher-order structures through weaker, non-covalent forces.
In the structure of Tris(2-ethyl-1H-imidazole-κN)(terephthalato-κO)zinc(II), the individual monomeric units are linked into a three-dimensional network through intermolecular N—H···O hydrogen bonds. nih.gov These interactions involve the uncoordinated nitrogen atom of the imidazole ring and the uncoordinated carboxylate oxygen atoms of the terephthalate ligand. nih.gov
Similarly, the crystal structure of Bis(2-ethylimidazole)bis(formato)zinc(II)-water (1/1) is extensively influenced by hydrogen bonding. researchgate.net The presence of a water molecule of crystallization, along with the N-H groups of the imidazole rings and the oxygen atoms of the formate ligands, facilitates a variety of interactions, including O/N-H···O, C-H···O, and π-π stacking, which consolidate the molecular packing. researchgate.net
| Compound | Primary Structure | Supramolecular Assembly | Key Interactions | Reference |
|---|---|---|---|---|
| Tris(2-ethyl-1H-imidazole-κN)(terephthalato-κO)zinc(II) | Monomeric Complex | 3D Network | N—H···O hydrogen bonds | nih.gov |
| Bis(2-ethylimidazole)bis(formato)zinc(II)-water (1/1) | Monomeric Complex with water of crystallization | 3D Supramolecular Structure | O/N-H···O, C-H···O, π-π interactions | researchgate.net |
The construction of coordination polymers (CPs) or metal-organic frameworks (MOFs) relies on the use of bridging ligands to link metal centers into extended networks. While 2-ethyl-1H-imidazole itself typically acts as a terminal, monodentate ligand, it can be incorporated into coordination polymers in conjunction with other multifunctional bridging ligands.
Currently, there is a lack of published research detailing 1D, 2D, or 3D coordination polymers where 2-ethyl-1H-imidazole is the primary bridging ligand with zinc. The development of such structures would likely require the chemical modification of the 2-ethyl-1H-imidazole ligand to include additional donor sites.
However, studies on closely related systems demonstrate the feasibility of forming such extended networks. For example, zinc(II) coordination polymers have been successfully synthesized using various imidazole derivatives and bridging co-ligands like carboxylates. chemrxiv.org In these structures, the imidazole derivative often serves to control the coordination environment of the zinc ion, while the carboxylate ligand bridges the metal centers to form 1D chains, 2D layers, or 3D frameworks. chemrxiv.orgresearchgate.net For instance, zinc(II) and imidazole, when combined with phthalate, can form 1D zigzag chains that are further connected by hydrogen bonds into a 3D network. researchgate.net The substitution at the 2-position of the imidazole ring, as with the ethyl group, can influence the steric hindrance around the metal center and may affect the resulting network topology.
Interpenetration and Non-interpenetration Phenomena in Coordination Frameworks
In the realm of coordination polymers, the phenomenon of interpenetration, where two or more independent frameworks grow through one another without covalent linkages, is a critical factor influencing the ultimate structure and properties of the material. This is particularly relevant in frameworks constructed from zinc ions and imidazole-based linkers, which can form extended, porous networks.
A notable example involves zinc(II) coordination polymers constructed with thiophene-2,5-dicarboxylate and flexible bis(imidazole) linkers, including 1,4-bis(2-ethyl-1H-imidazol-1-yl)butane. acs.orgresearchgate.net In these systems, two crystallographically independent Zn(II) ions are typically bridged by the dicarboxylate linkers to form two-dimensional layers. acs.org These layers are then pillared by the bridging bis(2-ethyl-1H-imidazole) derivative linkers, extending the structure into a three-dimensional framework. acs.orgresearchgate.net
Often, the resulting 3D frameworks are not stable as single entities and exhibit a strong tendency to interpenetrate. acs.org Topological analysis of these structures reveals that two identical 3D frameworks can be interlocked, resulting in a 2-fold interpenetrated net. acs.orgresearchgate.net This interpenetration fills the voids that would otherwise be present in a single network, leading to a more dense and stable structure. Such phenomena highlight the intricate balance of forces and steric factors dictated by the geometry of the 2-ethyl-1H-imidazole ligand and other co-ligands in directing the final supramolecular architecture. acs.org
Hydrogen Bonding and π-π Stacking Interactions in Crystal Packing
Non-covalent interactions, particularly hydrogen bonding and π-π stacking, play a fundamental role in the crystal engineering of 2-ethyl-1H-imidazole-zinc compounds. These interactions are pivotal in assembling individual complex molecules into well-defined, higher-dimensional supramolecular architectures.
Hydrogen bonding is a dominant feature, especially when the imidazole ring retains its N-H proton. In the crystal structure of Bis(2-ethylimidazole)bis(formato)zinc(II)-water (1/1), the N-H protons are involved in hydrogen bond formation with the oxygen atoms of the formate anion and the co-crystallized water molecule. researchgate.net Similarly, in zinc(II) halide complexes with imidazole derivatives, molecules are often interconnected by N–H···X (where X is a halide) hydrogen bonds to form chains or more complex 3D structures. nih.gov These directional interactions are crucial for the stability and packing of the crystal lattice.
Advanced Crystallographic Analysis Methodologies
Single-Crystal X-ray Diffraction Studies for Molecular Structure Determination
Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for the unambiguous determination of the molecular structure of 2-ethyl-1H-imidazole-zinc compounds. This method provides precise information on bond lengths, bond angles, coordination geometry, and the spatial arrangement of atoms within the crystal lattice.
For instance, the SCXRD analysis of Bis(2-ethylimidazole)bis(formato)zinc(II)-water (1/1) revealed that the complex crystallizes in the orthorhombic crystal system with the space group Pbca. researchgate.net The analysis provides the exact cell parameters, confirming the repeating unit of the crystal structure. researchgate.net In other zinc complexes incorporating substituted imidazoles, SCXRD has shown that the zinc(II) center commonly adopts a distorted tetrahedral coordination geometry. nih.govmdpi.com This geometry is typically satisfied by coordination to nitrogen atoms from two separate 2-ethyl-1H-imidazole ligands and two other donor atoms, which could be from anions like halides or carboxylates. nih.govsdiarticle5.com The ability of SCXRD to resolve even subtle structural details, such as disorder in the ethyl groups, makes it an indispensable tool in the structural elucidation of these coordination compounds. nih.gov
| Parameter | Value |
|---|---|
| Compound | Bis(2-ethylimidazole)bis(formato)zinc(II)-water (1/1) researchgate.net |
| Crystal System | Orthorhombic researchgate.net |
| Space Group | Pbca researchgate.net |
| a (Å) | 14.7230(2) researchgate.net |
| b (Å) | 15.4920(3) researchgate.net |
| c (Å) | 13.8240(3) researchgate.net |
Powder X-ray Diffraction for Bulk Phase Purity and Structural Consistency
Powder X-ray diffraction (PXRD) is a crucial analytical technique used to confirm the bulk phase purity and structural consistency of synthesized 2-ethyl-1H-imidazole-zinc materials. researchgate.netnih.gov While SCXRD provides the detailed structure of a single crystal, PXRD verifies that the bulk synthesized powder is composed of the same crystalline phase.
The methodology involves irradiating a powdered sample with X-rays and measuring the intensity of the scattered rays as a function of the scattering angle (2θ). The resulting diffraction pattern, with its characteristic peak positions and intensities, serves as a fingerprint for the crystalline material. This experimental pattern is then compared with a theoretical pattern simulated from the SCXRD data. A good match between the experimental and simulated patterns confirms that the bulk sample is structurally homogeneous and free from significant crystalline impurities. researchgate.net This validation is essential, as properties measured on the bulk material can then be confidently correlated with the atomic-level structure determined by SCXRD. nih.gov
Spectroscopic Characterization Techniques in Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the coordination of the 2-ethyl-1H-imidazole ligand to the zinc(II) center in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, and changes in their chemical shifts upon complexation serve as strong evidence of metal-ligand bond formation. ajol.info
Upon coordination to the diamagnetic Zn(II) ion, the signals corresponding to the protons and carbons of the 2-ethyl-1H-imidazole ligand typically experience shifts. researchgate.net The magnitude and direction of these shifts depend on the changes in the electronic distribution within the ligand upon bonding to the metal. While specific shift values can vary, the comparison between the spectra of the free ligand and the zinc complex is diagnostic. mdpi.com
In the ¹³C NMR spectrum of a complex such as Bis(2-ethylimidazole)bis(formato)zinc(II), distinct signals can be assigned to the different carbon atoms of the coordinated ligand. researchgate.net The resonances for the imidazole ring carbons (N=C and –CH=CH–) and the ethyl substituent (–CH₂ and –CH₃) provide a complete carbon fingerprint of the ligand in its coordinated state. researchgate.net This data, often complemented by ¹H NMR, is invaluable for confirming that the ligand structure is maintained upon complexation and for verifying the composition of the complex in solution. researchgate.netresearchgate.net
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| N=C (imidazole) | 152.4 researchgate.net |
| –CH=CH– (imidazole) | 121.3 researchgate.net |
| –CH₂ (ethyl group) | 21.34 researchgate.net |
| –CH₃ (ethyl group) | 12.90 researchgate.net |
Infrared (IR) Spectroscopy for Functional Group Identification and Coordination Mode Assessment
Infrared (IR) spectroscopy is a fundamental technique for elucidating the structure of 2-ethyl-1H-imidazole-zinc complexes. By comparing the IR spectrum of the free 2-ethyl-1H-imidazole ligand with that of the zinc complex, researchers can identify which atoms are involved in the coordination to the zinc(II) metal center. The coordination of the imidazole ligand to the zinc ion is primarily confirmed by shifts in the vibrational frequencies of the imidazole ring's functional groups.
Upon complexation, significant changes are observed in the stretching vibrations of the imidazole ring. The C=N stretching vibration, typically found in the free ligand, experiences a shift in the spectrum of the complex, indicating the involvement of the pyridine-like nitrogen atom in bonding with the zinc ion. iucr.org This interaction alters the electron density within the imidazole ring, causing a shift in the absorption frequency.
Furthermore, the N-H stretching vibration, observed as a broad band in the free ligand due to hydrogen bonding, can also shift or change in appearance upon coordination. In the complex bis(2-ethylimidazole)bis(formato)zinc(II) monohydrate, a weak absorption band between 3150-3000 cm⁻¹ is attributed to the N-H stretching vibration. researchgate.net The position of this band at a lower wavenumber suggests the involvement of these protons in hydrogen bonding with formate anions or water molecules within the crystal structure. researchgate.net The appearance of a new, low-frequency band, which is absent in the free ligand, can be assigned to the Zn-N stretching vibration, providing direct evidence of the coordinate bond formation. iucr.org
The table below summarizes typical IR absorption bands for a 2-ethyl-1H-imidazole ligand and a representative zinc complex, illustrating the shifts that confirm coordination.
| Vibrational Mode | Free Ligand (cm⁻¹) | Zinc Complex (cm⁻¹) | Interpretation |
|---|---|---|---|
| N-H Stretch | ~3140 | 3150-3000 | Shift indicates involvement in hydrogen bonding within the complex crystal lattice. researchgate.net |
| C-H Stretch (Aromatic/Aliphatic) | ~2950 | ~2900 | Minor shifts in C-H vibrations of the imidazole ring and ethyl group. researchgate.net |
| C=N Stretch | ~1580 | ~1540 | Shift to a lower frequency confirms coordination of the pyridine-like nitrogen to the zinc center. iucr.org |
| Zn-N Stretch | - | ~470 | Appearance of a new band provides direct evidence of the Zn-N coordinate bond. iucr.org |
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a crucial analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a synthesized compound. This data allows for the verification of the empirical formula of the 2-ethyl-1H-imidazole-zinc complex, ensuring the stoichiometry of the synthesized product matches the theoretically proposed structure. davidson.edu The experimentally determined weight percentages of the elements are compared against the calculated values derived from the presumed molecular formula. A close agreement between the found and calculated values confirms the purity and the correct stoichiometric ratio of ligands to the metal center in the complex. nih.gov
For instance, in the synthesis of a compound like bis(2-ethylimidazole)bis(formato)zinc(II) monohydrate, with a proposed formula of [Zn(C₅H₈N₂)₂(HCOO)₂]·H₂O, elemental analysis provides the necessary validation. researchgate.net
The following interactive table presents an example of elemental analysis data for a hypothetical 2-ethyl-1H-imidazole-zinc complex.
| Element | Calculated (%) for [Zn(C₅H₈N₂)₂(HCOO)₂]·H₂O | Found (%) |
|---|---|---|
| Carbon (C) | 39.41 | 39.35 |
| Hydrogen (H) | 5.51 | 5.45 |
| Nitrogen (N) | 15.32 | 15.28 |
Thermal Stability and Decomposition Pathway Investigations of 2-Ethyl-1H-imidazole-Zinc Architectures
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are powerful techniques for investigating the thermal stability and decomposition pathways of 2-ethyl-1H-imidazole-zinc compounds. TGA measures the change in mass of a sample as a function of temperature, while DTA detects temperature differences between the sample and a reference material, revealing endothermic and exothermic processes.
The TGA curve of a hydrated 2-ethyl-1H-imidazole-zinc complex typically shows a multi-step decomposition process. For the compound bis(2-ethylimidazole)bis(formato)zinc(II) monohydrate, the complex is stable up to 100°C. researchgate.net The first weight loss, occurring between 120°C and 150°C, corresponds to the removal of the water of crystallization. researchgate.net Subsequent weight loss stages at higher temperatures are attributed to the release of the organic ligands. In this specific case, one molecule of 2-ethylimidazole (B144533) is released between 160°C and 230°C. researchgate.net The final decomposition stage involves the breakdown of the remaining structure, ultimately yielding zinc oxide (ZnO) as the final, stable residue at high temperatures. researchgate.netmdpi.com
The DTA curve for this compound shows an endothermic event around 59°C, which corresponds to a phase transition or melting prior to decomposition. researchgate.net The decomposition steps identified by TGA are also associated with distinct endothermic or exothermic peaks in the DTA/DSC curve. nih.gov
The data table below outlines the thermal decomposition steps for a representative 2-ethyl-1H-imidazole-zinc complex. researchgate.net
| Decomposition Step | Temperature Range (°C) | Observed Mass Loss (%) | Calculated Mass Loss (%) | Proposed Leaving Group/Process |
|---|---|---|---|---|
| 1 | 120 - 150 | 4.3 | 4.9 | Loss of one water molecule (H₂O) |
| 2 | 160 - 230 | 27.0 | 26.3 | Loss of one 2-ethyl-1H-imidazole molecule |
| 3 | 230 - 600 | 46.5 | 46.6 | Decomposition of remaining ligand and formate, formation of ZnO |
Computational and Theoretical Investigations of 2 Ethyl 1h Imidazole Zinc Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a principal computational method for investigating the electronic properties of coordination compounds. DFT calculations for the 2-ethyl-1H-imidazole-zinc system enable a detailed understanding of its geometry, molecular orbitals, and charge distribution, which are fundamental to its reactivity and stability.
DFT calculations are instrumental in predicting the most stable three-dimensional arrangement of atoms in the 2-ethyl-1H-imidazole-zinc complex. These calculations optimize the molecular geometry by finding the minimum energy conformation. The resulting data includes precise predictions of bond lengths, bond angles, and dihedral angles. In typical zinc(II) complexes with imidazole-based ligands, the zinc ion adopts a distorted tetrahedral coordination geometry. nih.govnih.gov The coordination sphere is generally composed of two nitrogen atoms from the imidazole (B134444) rings and two other ligands, such as halides. nih.govnih.gov The introduction of a 2-ethyl group on the imidazole ring is expected to induce steric effects that may influence the bond angles around the zinc center.
Table 1: Predicted Geometrical Parameters for a Model [Zn(2-ethyl-1H-imidazole)₂Cl₂] Complex
| Parameter | Predicted Value |
|---|---|
| Zn-N Bond Length (Å) | ~2.0 - 2.1 |
| Zn-Cl Bond Length (Å) | ~2.2 - 2.3 |
| N-Zn-N Bond Angle (°) | ~105 - 115 |
| Cl-Zn-Cl Bond Angle (°) | ~110 - 120 |
Note: These are representative values based on typical Zn-imidazole complexes and may vary with the specific computational method and basis set used.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. researchgate.net For 2-ethyl-1H-imidazole-zinc complexes, the HOMO is typically localized on the imidazole ligand and the coordinated anions, while the LUMO is often associated with the zinc ion and the imidazole ring.
Table 2: Representative Frontier Molecular Orbital Energies for a Model 2-Ethyl-1H-imidazole-Zinc Complex
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Note: These values are illustrative and depend on the specific complex and computational level of theory.
Table 3: Calculated Global Reactivity Descriptors
| Descriptor | Formula | Typical Value |
|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | ~3.85 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | ~2.65 eV |
| Global Softness (S) | 1/(2η) | ~0.19 eV-1 |
Note: The presented values are calculated based on the illustrative HOMO and LUMO energies from Table 2.
The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electron-rich and electron-poor regions of a molecule. nih.gov It is plotted on the molecule's electron density surface, where different colors represent different electrostatic potential values. Red regions indicate a negative potential and are associated with nucleophilic sites (electron-rich areas), while blue regions correspond to a positive potential and represent electrophilic sites (electron-poor areas). nih.gov Green areas signify neutral potential. For the 2-ethyl-1H-imidazole-zinc complex, the MEP map would likely show negative potential around the non-coordinating nitrogen atom of the imidazole ring and any anionic ligands, indicating their susceptibility to electrophilic attack. The regions around the zinc ion and the hydrogen atoms would exhibit a positive potential, highlighting them as sites for nucleophilic attack.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. wisc.edu It examines the interactions between filled donor orbitals and empty acceptor orbitals, quantifying the stabilization energy associated with these interactions. rsc.org In a 2-ethyl-1H-imidazole-zinc complex, NBO analysis can elucidate the nature of the coordinate covalent bond between the imidazole nitrogen and the zinc ion. This analysis typically reveals a significant donation of electron density from the lone pair orbital of the nitrogen atom to the vacant orbitals of the zinc atom. mdpi.com The calculated natural charges on each atom provide a more nuanced view of the charge distribution than simpler population analyses.
Table 4: Illustrative NBO Analysis Results for the Zn-N Bond
| Donor NBO (Ligand) | Acceptor NBO (Metal) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (1) N | LP* (1) Zn | ~25-35 |
Note: LP denotes a lone pair and LP denotes an empty lone pair (antibonding) orbital. E(2) is the second-order perturbation theory energy of interaction.*
Theoretical Prediction of Structural Topologies and Framework Stability
Computational and theoretical investigations, primarily leveraging periodic Density Functional Theory (DFT) calculations, serve as powerful tools for predicting the structural possibilities and assessing the thermodynamic stability of 2-ethyl-1H-imidazole-zinc systems. These methods allow for the exploration of hypothetical structures and provide a foundational understanding of the energetic landscape that governs which crystalline forms, or polymorphs, are most likely to be stable.
A central finding from theoretical studies on zeolitic imidazolate frameworks (ZIFs) formed from zinc and 2-ethylimidazolate, denoted as Zn(eim)₂, is the prediction of multiple possible structural topologies. Among the identified polymorphs are structures with ANA and qtz topologies. These theoretical models provide detailed insights into atomic coordinates and framework connectivity before a material is ever synthesized.
A key principle that has emerged from the computational analysis of these frameworks is the strong correlation between framework density and thermodynamic stability. DFT calculations consistently predict that the total energy of a ZIF polymorph decreases as its density increases. This suggests that denser framework structures are energetically more favorable and, therefore, thermodynamically more stable. This principle is a guiding factor in predicting the most stable phases and understanding transformations between different polymorphs.
For the 2-ethyl-1H-imidazole-zinc system, theoretical calculations have identified the qtz-[Zn(eim)₂] structure as one of the most thermodynamically stable crystalline ZIF topologies. When compared to other potential structures like ANA-[Zn(eim)₂], the qtz phase is predicted to be the more stable form due to its higher density. The computational evaluation of these hypothetical ZIFs is crucial in identifying viable targets for synthesis. Theoretical results suggest that a number of undiscovered nanoporous topologies could be amenable to synthesis if the appropriate ligands and conditions are chosen.
The stability of these frameworks is further understood by calculating global reactivity descriptors from the electronic structure. Parameters derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), such as the HOMO-LUMO gap and chemical hardness, provide a measure of the kinetic stability and chemical reactivity of the predicted structures. A larger HOMO-LUMO gap generally corresponds to higher stability and lower reactivity.
The table below summarizes the characteristics of theoretically predicted topologies for the Zn(eim)₂ system based on computational findings.
| Framework Designation | Topology | Predicted Relative Density | Predicted Thermodynamic Stability |
| ANA-[Zn(eim)₂] | ANA | Lower | Less Stable |
| qtz-[Zn(eim)₂] | qtz | Higher | More Stable |
These theoretical predictions are fundamental for materials science, as they not only explain the existence of certain polymorphs but also guide synthetic chemists toward reaction conditions that could favor the crystallization of a desired, stable framework.
Advanced Materials Research with 2 Ethyl 1h Imidazole Zinc
Design and Synthesis of Zeolitic Imidazolate Frameworks (ZIFs)
Zeolitic imidazolate frameworks (ZIFs) are a subclass of metal-organic frameworks (MOFs) that have garnered substantial interest due to their exceptional thermal and chemical stability, tunable pore sizes, and structural diversity. nih.govwikipedia.org The interaction between zinc (II) ions and 2-ethyl-1H-imidazole ligands is pivotal in the formation of these crystalline structures, which exhibit topologies analogous to traditional aluminosilicate (B74896) zeolites. researchgate.net
The synthesis of ZIFs typically involves solvothermal or hydrothermal methods where a solution of a hydrated metal salt and an imidazole-based linker are heated, leading to the gradual growth of crystals. wikipedia.org The choice of the organic linker, such as 2-ethyl-1H-imidazole, is crucial in directing the final topology of the framework. For instance, the use of 2-ethylimidazole (B144533) with zinc ions has been shown to yield a ZIF with an 'ana' topology. berkeley.edu This is in contrast to the 'sod' topology formed when 2-methylimidazole (B133640) is used, highlighting the influence of the substituent group on the imidazolate linker in determining the final framework structure. berkeley.edu
Multivariate ZIFs and Mixed-Ligand Systems for Tunable Architectures
A significant strategy for tuning the properties of ZIFs is the use of mixed-ligand systems to create multivariate frameworks. nih.govrsc.org This approach involves the incorporation of two or more different imidazolate linkers into a single framework, allowing for precise control over the resulting architecture and its properties. nih.gov
For example, the combination of 2-ethylimidazole and 2-methylbenzimidazole (B154957) with zinc has been successfully employed to synthesize ZIFs with a sodalite (SOD) topology, a structure not achievable with the individual ligands alone. nih.govrsc.org This demonstrates the potential of mixed-ligand systems to access novel framework topologies. Theoretical calculations have confirmed that the SOD topology is the most energetically favorable structure upon mixing these specific ligands. nih.govrsc.org
Solvent-assisted ligand exchange (SALE) is another powerful technique for modifying ZIFs and introducing desired functionalities. acs.org This post-synthetic modification method has been used to incorporate 2-ethyl-imidazole into existing ZIF-8 structures, resulting in a mixed-linker ZIF-8 (mIm/eIm) that retains the parent SOD topology. acs.org
Topological Control and Framework Isomerism in ZIF Synthesis
Framework isomerism, where different topologies are obtained from the same chemical composition, further illustrates the subtleties of ZIF synthesis. For instance, ZIF-7 and ZIF-11, both with the composition Zn(bIm)2, exhibit SOD and rho topologies, respectively, depending on the synthetic conditions. berkeley.edu This highlights the critical role of reaction parameters in directing the formation of a specific framework isomer.
Coordination Polymers as Functional Building Blocks in Porous Materials
Coordination polymers constructed from zinc and imidazole-based ligands, including 2-ethyl-1H-imidazole derivatives, serve as versatile building blocks for creating functional porous materials. berkeley.educhemrxiv.orgscience.gov The structure and properties of these polymers can be systematically controlled through various synthetic strategies.
Structural Control via Controlled Synthetic Conditions (e.g., pH, solvent)
The synthesis of coordination polymers is highly influenced by reaction conditions such as pH and the choice of solvent. For instance, the hydrothermal synthesis of three-dimensional coordination polymers using imidazole-4,5-dicarboxylic acid and 4,4'-bipyridyl with zinc (II) ions was controlled by adjusting the final pH of the solution. acs.org
In the case of zinc (II) coordination polymers with 3-(1H-imidazol-1-yl)propanoate linkers, the initial formation of amorphous precipitates can be converted to crystalline materials through prolonged heating. chemrxiv.org The coordination geometry of the zinc atoms in these polymers is typically tetrahedral, with each zinc atom connected to two imidazole (B134444) nitrogens and two carboxylate groups from four different linkers. chemrxiv.org The resulting structures can range from two-dimensional networks to single polymer chains, depending on the specific imidazole derivative used. chemrxiv.org
The solvent also plays a critical role in the synthesis of ZIF-8 nanocrystals at room temperature, with different solvents leading to variations in particle size and morphology. science.gov
Exploration of Novel Porous Architectures and Network Diversification
The combination of 2-ethyl-1H-imidazole-4,5-dicarboxylic acid and 1,3-bis(4-pyridyl)propane with zinc has led to the synthesis of coordination polymers with interesting photoluminescent properties. acs.org The diversification of network topologies is a key area of research, with the goal of creating materials with tailored pore sizes and shapes for specific applications. rsc.org The design of the organic linkers, including their rigidity, flexibility, and functional groups, has a significant impact on the final structure of the coordination polymers. rsc.org
Catalytic Research Frameworks and Mechanistic Investigations
Zinc-based coordination compounds, including those with imidazole and its derivatives, are widely explored for their catalytic properties. mdpi.comrsc.org The zinc centers in these frameworks can act as Lewis acids, activating small molecules for various chemical transformations. rsc.org
Mechanistic investigations into zinc-catalyzed reactions are crucial for understanding and optimizing catalyst performance. For example, density functional theory (DFT) has been used to study the mechanism of zinc (II) catalyzed oxidation of alcohols. rsc.org These studies have revealed that an intermediate sphere mechanism is preferred over an inner sphere mechanism. rsc.org The presence of ligands, such as pyridine-2-carboxylic acid, can significantly decrease the activation barriers for the reaction. rsc.org
In the context of ZIFs, the Zn(II)-(Imidazole(ate))n coordination motif is central to their catalytic activity. rsc.org The coordination number and geometry of the zinc center have a substantial impact on the acidity of coordinated water molecules, which is a key factor in many hydrolysis reactions. rsc.org
Interactive Data Table: Properties of 2-Ethyl-1H-imidazole-Zinc Based Materials
| Material | Ligand(s) | Metal | Topology | Key Finding |
|---|---|---|---|---|
| Mixed-Ligand ZIF | 2-ethylimidazole, 2-methylbenzimidazole | Zn, Co, Fe | SOD | Achieves a topology not seen with individual ligands. nih.govrsc.org |
| ZIF-8 (mIm/eIm) | 2-methylimidazole, 2-ethylimidazole | Zn | SOD | Formed via solvent-assisted ligand exchange. acs.org |
| ZIF with ana topology | 2-ethylimidazole | Zn | ana | Ethyl group directs the framework topology. berkeley.edu |
| Zinc Coordination Polymer | 2-ethyl-1H-imidazole-4,5-dicarboxylic acid, 1,3-bis(4-pyridyl)propane | Zn | - | Exhibits photoluminescent properties. acs.org |
Design of 2-Ethyl-1H-imidazole-Zinc Complexes for Catalytic Applications
The design of 2-ethyl-1H-imidazole-zinc complexes for catalytic purposes is rooted in the principles of coordination chemistry and biomimetic catalysis. Metal complexes with imidazole derivatives are often created to model the histidine residues that are frequently found in the coordination spheres of metalloenzyme active sites. nih.gov Specifically, carboxylate-histidine-zinc triad (B1167595) systems are common in over thirty zinc enzymes and play a crucial role in their catalytic processes. nih.gov
The synthesis of these complexes can be achieved through methods such as solvothermal synthesis. For instance, the reaction of a zinc salt like zinc nitrate (B79036) hexahydrate with terephthalic acid and 2-ethylimidazole in a water-ethanol solvent system under solvothermal conditions yields crystalline products. nih.gov One such example is tris(2-ethyl-1H-imidazole-κN)(terephthalato-κO)zinc(II), a monomeric zinc(II) complex. nih.govnih.gov In this complex, the zinc(II) center is four-coordinated by three monodentate 2-ethyl-1H-imidazole ligands and one monodentate terephthalate (B1205515) group, resulting in a distorted tetrahedral geometry. nih.gov
The structural characteristics of these complexes are fundamental to their potential catalytic function. The coordination number and geometry around the zinc ion, as well as the nature of the ligands, dictate the Lewis acidity of the metal center and the accessibility of active sites for substrate binding. In the case of tris(2-ethyl-1H-imidazole-κN)(terephthalato-κO)zinc(II), the Zn-N bond lengths are in the range of 2.014 (6)–2.047 (7) Å, and the Zn-O distance is 1.943 (6) Å. nih.gov The arrangement of the ligands creates a specific three-dimensional environment that can influence substrate approach and activation.
Furthermore, the presence of non-covalent interactions, such as hydrogen bonds, plays a significant role in the supramolecular assembly and stability of these complexes. In the aforementioned complex, N-H···O hydrogen bonds between the uncoordinated imidazole nitrogen atoms and the uncoordinated carboxylate oxygen atoms of the terephthalate ligand lead to the formation of a three-dimensional network. nih.gov Such networks can create channels or pockets that may be exploited in shape-selective catalysis.
Another example is the synthesis of bis(2-ethylimidazole)bis(formato)zinc(II)-water (1/1). Spectroscopic analysis of this material suggests a structure that exhibits an active site similar to those observed in metalloproteins like carboxypeptidase A or B. researchgate.net The thermal stability of this complex, which is stable up to 100°C, is also a crucial factor for its potential application in catalytic reactions that may require elevated temperatures. researchgate.net
| Complex | Synthesis Method | Coordination Geometry | Key Structural Features |
| Tris(2-ethyl-1H-imidazole-κN)(terephthalato-κO)zinc(II) | Solvothermal | Distorted tetrahedral | Monomeric, 3D hydrogen-bonded network |
| Bis(2-ethylimidazole)bis(formato)zinc(II)-water (1/1) | Not specified | Not specified | Active site analogous to metalloproteins |
Kinetic Studies in Zinc-Catalyzed Organic Transformations
While specific kinetic studies on organic transformations catalyzed by 2-ethyl-1H-imidazole-zinc complexes are not extensively documented, the broader field of zinc catalysis provides a framework for understanding their potential kinetic behavior. Kinetic studies are crucial for elucidating reaction mechanisms, determining the role of the catalyst, and optimizing reaction conditions.
In general, zinc-catalyzed reactions can exhibit a range of kinetic profiles depending on the specific transformation and the nature of the catalyst. For instance, in the hydroalkoxylation of alkynyl alcohols catalyzed by scorpionate zinc complexes, kinetic studies have shown that the reactions are first-order with respect to the catalyst concentration and zero-order with respect to the alkynyl alcohol concentration. researchgate.net This suggests that the rate-determining step involves the catalyst and not the substrate, which is a common feature in many catalytic cycles where the formation of the active catalytic species or its reaction with a co-catalyst is the slowest step.
For reactions involving 2-ethyl-1H-imidazole-zinc complexes, it is plausible that similar kinetic behaviors could be observed. The rate of a given reaction would likely depend on the concentration of the active zinc species. The ethyl groups on the imidazole ligands could influence the rate by sterically hindering or electronically modulating the approach and binding of the substrate to the zinc center.
In the context of kinetic resolution of esters, chiral zinc catalysts have been investigated. For example, the methanolysis of picolinate (B1231196) esters catalyzed by chiral zinc(II) complexes has been studied, revealing varying rate constants and enantioselectivity ratios depending on the ligand structure. acs.org These studies underscore the importance of the ligand in dictating the kinetics and selectivity of the catalytic process. While not specific to 2-ethyl-1H-imidazole, these findings suggest that modifying the imidazole ligand, such as with an ethyl group, could significantly impact the kinetic parameters of a reaction.
A hypothetical kinetic study of a reaction catalyzed by a 2-ethyl-1H-imidazole-zinc complex would involve systematically varying the concentrations of the substrate, the catalyst, and any other reagents while monitoring the reaction progress over time. The data obtained would be used to derive a rate law, which would provide insights into the reaction mechanism. For example, if the reaction is found to be first-order in both the catalyst and the substrate, it would suggest that the rate-determining step involves the interaction of a single molecule of the catalyst with a single molecule of the substrate.
| Kinetic Parameter | Significance in Catalysis | Potential Influence of 2-Ethyl-1H-imidazole |
| Reaction Order | Indicates the dependence of the reaction rate on the concentration of reactants and catalyst. | The steric bulk of the ethyl group may influence the reaction order with respect to the substrate. |
| Rate Constant (k) | A measure of the intrinsic reactivity of the catalytic system. | Electronic effects of the ethyl group could modify the Lewis acidity of the zinc center, thus affecting the rate constant. |
| Activation Energy (Ea) | The minimum energy required for the reaction to occur. | The ligand environment can stabilize the transition state, potentially lowering the activation energy. |
Understanding Active Sites and Bifunctional Catalysis in Zinc-Imidazole Systems
The concept of the active site is central to understanding the catalytic function of 2-ethyl-1H-imidazole-zinc complexes. The active site is the specific region of the catalyst where the substrate binds and is converted into the product. In these zinc complexes, the active site is typically the zinc ion and its immediate coordination sphere.
The zinc(II) ion in these complexes acts as a Lewis acid, capable of activating substrates by withdrawing electron density. The 2-ethyl-1H-imidazole ligands play a crucial role in modulating the properties of this Lewis acidic center. The ethyl group, being an electron-donating group, can increase the electron density on the zinc ion, which might temper its Lewis acidity compared to complexes with unsubstituted imidazole. This modulation is key to fine-tuning the catalytic activity.
Furthermore, the imidazole ligand itself can participate in the catalytic cycle, leading to the concept of bifunctional catalysis. nih.govbeilstein-journals.org In a bifunctional catalyst, two distinct functional groups work in concert to promote a reaction. nih.gov In a zinc-imidazole system, the zinc ion can act as a Lewis acid to activate an electrophile, while the N-H proton of the imidazole ligand can act as a Brønsted acid to activate a nucleophile, or the uncoordinated nitrogen atom can act as a Brønsted base.
For example, in the hydrolysis of esters, the zinc ion could coordinate to the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. Simultaneously, a nearby imidazole ligand could deprotonate the attacking water molecule, increasing its nucleophilicity, or protonate the leaving group, facilitating its departure. This cooperative action of the Lewis acidic zinc center and the Brønsted acidic/basic imidazole ligand can lead to significant rate enhancements compared to a catalyst with only a single functional group. nih.gov
The structure of tris(2-ethyl-1H-imidazole-κN)(terephthalato-κO)zinc(II) provides a model for a potential bifunctional active site. nih.gov The zinc center is available to act as a Lewis acid, and the N-H groups of the coordinated imidazole ligands are positioned to potentially interact with a substrate, for instance, through hydrogen bonding, to facilitate the catalytic transformation. The presence of both a Lewis acidic site (the zinc ion) and Brønsted acidic sites (the N-H protons of the imidazoles) within the same molecule is the hallmark of a bifunctional catalyst.
The design of such systems allows for the precise spatial arrangement of these two functionalities, which is critical for their cooperative effect. The rigid framework provided by the coordination of the ligands to the metal center ensures that the acidic and basic sites are held in an optimal orientation for catalysis.
| Component of Active Site | Function | Role in Bifunctional Catalysis |
| Zinc(II) ion | Lewis acid | Activates electrophiles by coordination. |
| 2-Ethyl-1H-imidazole Ligand (N-H) | Brønsted acid / Hydrogen bond donor | Activates nucleophiles or stabilizes transition states. |
| 2-Ethyl-1H-imidazole Ligand (uncoordinated N) | Brønsted base | Can deprotonate substrates or reagents. |
Bioinorganic Chemistry Perspectives with 2 Ethyl 1h Imidazole Zinc Analogues
Mimicry of Zinc Enzyme Active Sites using Synthetic Analogues
A central goal in bioinorganic chemistry is the synthesis of low-molecular-weight complexes that reproduce key structural and functional aspects of metalloenzyme active sites. Such models allow for systematic studies that are often not feasible with the enzymes themselves. Zinc enzymes frequently feature an active site where the zinc ion is coordinated by three amino acid residues, typically histidine, and a water molecule, creating a distorted tetrahedral geometry. The synthesis of zinc complexes with 2-ethyl-1H-imidazole serves as a direct approach to model the common coordination of zinc by histidine.
The design of synthetic analogues that accurately mimic the active sites of zinc enzymes hinges on the selection of appropriate ligands to replicate the coordination sphere provided by the protein's amino acid side chains. In many zinc enzymes, such as carbonic anhydrase and carboxypeptidase, the zinc ion is coordinated by a triad (B1167595) of histidine residues or a combination of histidine and carboxylate (aspartate or glutamate) residues. The 2-ethyl-1H-imidazole ligand is employed to simulate the steric and electronic environment provided by histidine.
Another relevant synthetic analogue is Bis(2-ethylimidazole)bis(formato)zinc(II)-water (1/1). scirp.org In this compound, the zinc ion is in a tetrahedral coordination environment, bound to two 2-ethylimidazole (B144533) molecules and two formate (B1220265) molecules. scirp.orgresearchgate.net This structure serves as a model for zinc centers coordinated by two histidine residues and carboxylate groups. The specific bond lengths and angles in these synthetic analogues provide crucial data for understanding the preferred coordination geometries of zinc in such mimetic systems.
Below is an interactive data table summarizing key structural parameters for these zinc-2-ethyl-1H-imidazole complexes, illustrating how they emulate biological coordination environments.
| Complex | Coordination Geometry | Zn-N Bond Lengths (Å) | Zn-O Bond Length (Å) | Key Bond Angle (°) | Reference |
|---|---|---|---|---|---|
| Tris(2-ethyl-1H-imidazole-κN)(terephthalato-κO)zinc(II) | Distorted Tetrahedral (N₃O) | 2.014 – 2.047 | 1.943 | O1—Zn1—N1 = 100.5 | researchgate.netnih.gov |
| Bis(2-ethylimidazole)bis(formato)zinc(II) | Tetrahedral (N₂O₂) | - | - | - | scirp.orgresearchgate.net |
The distorted tetrahedral geometry observed in complexes like Tris(2-ethyl-1H-imidazole-κN)(terephthalato-κO)zinc(II) is crucial for the catalytic function of many zinc enzymes. researchgate.netnih.gov This geometry leaves the zinc ion coordinatively unsaturated and able to act as a potent Lewis acid, polarizing substrates such as a coordinated water molecule. The deprotonation of this zinc-bound water to form a potent nucleophile (a zinc-hydroxo species) is a key step in the catalytic cycle of hydrolytic enzymes like carbonic anhydrase.
Fundamental Role of Imidazole (B134444) Ligation in Bioinorganic Zinc Systems
Imidazole, as the side chain of histidine, is one of the most common ligands for zinc in biological systems. Its fundamental role stems from a combination of electronic and steric properties that make it well-suited for both catalytic and structural functions. The use of 2-ethyl-1H-imidazole in synthetic analogues allows for a focused examination of these properties.
The imidazole ring is a neutral, aromatic heterocycle with two nitrogen atoms. One nitrogen is typically protonated and can act as a hydrogen bond donor, while the other has a lone pair of electrons available for coordination to a metal ion. This ability to coordinate as a neutral ligand is vital in biological systems, as it allows the zinc center to maintain its divalency and function as a Lewis acid without being overly neutralized by anionic ligands.
In complexes such as Tris(2-ethyl-1H-imidazole-κN)(terephthalato-κO)zinc(II), the uncoordinated N-H groups of the imidazole ligands participate in hydrogen bonding with the uncoordinated carboxylate oxygen atoms, creating a three-dimensional network. researchgate.netnih.gov This mimics the extensive hydrogen-bonding networks found in enzyme active sites, which are crucial for positioning substrates, stabilizing transition states, and fine-tuning the reactivity of the catalytic residues and the metal cofactor.
The presence of the ethyl group at the 2-position of the imidazole ring introduces steric bulk compared to unsubstituted imidazole. This steric hindrance can influence the coordination number and geometry around the zinc ion, generally favoring lower coordination numbers like the tetrahedral geometry prevalent in catalytic sites. This contrasts with the often hexacoordinate nature of the aqueous zinc ion, highlighting the role of the ligand framework in dictating the functional geometry of the metal center. Furthermore, the alkyl substituent can modulate the electronic properties of the imidazole ring, subtly influencing the donor strength of the coordinating nitrogen and, consequently, the Lewis acidity of the zinc ion.
Conclusion and Future Research Directions
Synthesis of Key Academic Contributions and Research Trends
Academic research into 2-ethyl-1H-imidazole-zinc complexes has been characterized by a strong focus on the synthesis and structural elucidation of novel coordination compounds. A significant trend has been the exploration of how the interplay between the 2-ethyl-1H-imidazole ligand and various anionic co-ligands dictates the final architecture of the resulting complexes. For instance, the reaction of 2-ethylimidazole (B144533) with zinc formate (B1220265) monohydrate has been shown to produce discrete molecular structures such as bis(2-ethylimidazole)bis(formato)zinc(II)-water (1/1). researchgate.net In this compound, the zinc center adopts a tetrahedral coordination geometry, being bound to two 2-ethylimidazole molecules and two formate molecules. researchgate.net
Another key research thrust has been the incorporation of 2-ethyl-1H-imidazole into more complex, multi-component systems. A notable example is the synthesis of tris(2-ethyl-1H-imidazole-κN3)(terephthalato-κO)zinc(II), where the zinc(II) ion is coordinated to three 2-ethyl-1H-imidazole ligands and one terephthalate (B1205515) dianion, resulting in a distorted tetrahedral geometry. iucr.orgnih.govnih.gov These studies are crucial as they mimic the coordination environments found in metalloenzymes, particularly those containing carboxylate-histidine-zinc triad (B1167595) systems. iucr.org
The broader context of zinc-imidazole coordination chemistry reveals a strong trend towards the development of metal-organic frameworks (MOFs) and zeolitic imidazolate frameworks (ZIFs). researchgate.netnih.gov While research on ZIFs has predominantly utilized ligands like 2-methylimidazole (B133640) to create porous materials for applications such as carbon dioxide capture, the principles are readily applicable to 2-ethyl-1H-imidazole. The ethyl substituent offers a different steric profile that can be exploited to fine-tune the pore size and surface properties of such materials.
Furthermore, the catalytic potential of zinc-imidazole complexes is a significant area of investigation. Zinc complexes with various imidazole (B134444) derivatives have demonstrated catalytic activity in reactions like the glycerolysis of urea (B33335) and the oxidation of styrene. nih.govmdpi.com These findings highlight a growing trend in applying fundamental coordination chemistry to solve practical challenges in sustainable chemistry and industrial processes.
Challenges and Opportunities in the Field of 2-Ethyl-1H-imidazole-Zinc Coordination Chemistry
Despite the progress, several challenges remain in the field of 2-ethyl-1H-imidazole-zinc coordination chemistry. A primary challenge is achieving precise control over the dimensionality and topology of the resulting coordination polymers and MOFs. The flexibility of the ethyl group and the various possible coordination modes of the imidazole ring can lead to the formation of multiple crystalline phases or amorphous products, complicating targeted synthesis.
Another challenge lies in the comprehensive characterization of these materials, particularly in understanding their structure-property relationships. While single-crystal X-ray diffraction provides invaluable structural information for crystalline materials, many functional materials derived from 2-ethyl-1H-imidazole and zinc may be microcrystalline or amorphous, requiring the use of a combination of advanced analytical techniques for their characterization.
However, these challenges also present significant opportunities. The steric bulk of the 2-ethyl group, compared to a methyl group, provides an opportunity to systematically study its influence on the framework structure, porosity, and guest-host interactions in MOFs. This could lead to the development of new materials with tailored properties for specific applications in gas storage, separation, and sensing.
The biomimetic aspect of 2-ethyl-1H-imidazole-zinc complexes presents a major opportunity for the design of novel catalysts. By mimicking the active sites of zinc-containing enzymes, it is possible to develop highly efficient and selective catalysts for a range of organic transformations. rsc.orgresearchgate.net There is also a significant opportunity to explore the biological activities of these complexes, building on the known antimicrobial and anticancer properties of other zinc-imidazole derivatives. researchgate.net
| Research Area | Key Challenges | Opportunities |
| Synthesis | - Polymorphism and phase control- Synthesis of large, defect-free single crystals | - Fine-tuning of MOF pore size and properties- Development of novel synthetic methodologies (e.g., mechanochemistry, sonochemistry) |
| Characterization | - Characterization of amorphous or poorly crystalline materials- Probing dynamic processes in solution | - Application of advanced techniques (e.g., solid-state NMR, pair distribution function analysis)- In-situ monitoring of complex formation |
| Applications | - Stability of materials under application conditions- Scalability of synthesis for industrial applications | - Design of highly selective catalysts for green chemistry- Development of new functional materials for sensing and separations- Exploration of biomedical applications |
Prospective Research Avenues and Theoretical Advancements in Material Design and Catalysis
The future of 2-ethyl-1H-imidazole-zinc coordination chemistry is likely to be driven by a synergistic combination of experimental synthesis and theoretical modeling. Prospective research avenues will increasingly focus on the rational design of functional materials and catalysts.
In materials science, a promising direction is the synthesis of mixed-ligand MOFs, where 2-ethyl-1H-imidazole is used in conjunction with other organic linkers to create hierarchical structures with tunable porosity and enhanced functionality. The incorporation of specific functional groups onto the imidazole ring or the co-ligand can impart desired properties, such as hydrophilicity or chirality, for targeted applications.
In the realm of catalysis, future research will likely focus on the development of 2-ethyl-1H-imidazole-zinc complexes as catalysts for asymmetric synthesis and polymerization reactions. The chiral environment that can be created around the zinc center by using chiral derivatives of 2-ethyl-1H-imidazole is a particularly exciting prospect. Furthermore, the immobilization of these complexes on solid supports could lead to the development of robust and recyclable heterogeneous catalysts.
Theoretical advancements, particularly through the use of density functional theory (DFT), will play a pivotal role in guiding these experimental efforts. Computational studies can provide valuable insights into the electronic structure, bonding, and reactivity of 2-ethyl-1H-imidazole-zinc complexes. researchgate.net DFT calculations can be employed to predict the most stable coordination geometries, elucidate reaction mechanisms for catalytic cycles, and screen potential MOF structures for their gas sorption properties. The impact of coordination number and geometry on the acidity of zinc-coordinated water, a key factor in many catalytic hydrolysis reactions, can be effectively modeled, providing a theoretical basis for catalyst design. rsc.org
Future theoretical work could also focus on multiscale modeling approaches to bridge the gap between the molecular level and the bulk properties of materials. This would enable a more comprehensive understanding of how the coordination chemistry at the zinc center translates into the macroscopic performance of a material or catalyst.
| Prospective Research Avenue | Potential Impact | Relevant Theoretical Advancements |
| Mixed-Ligand MOFs | - Materials with tailored porosity and functionality for gas storage and separation | - High-throughput computational screening of potential structures- Grand Canonical Monte Carlo (GCMC) simulations of gas sorption |
| Asymmetric Catalysis | - Enantioselective synthesis of valuable chiral molecules | - DFT calculations of reaction pathways and transition states- Quantum Mechanics/Molecular Mechanics (QM/MM) modeling of catalyst-substrate interactions |
| Heterogeneous Catalysis | - Development of robust, recyclable, and environmentally friendly catalysts | - Modeling of catalyst-support interactions- Simulation of diffusion and mass transport within porous catalysts |
| Biomimetic Systems | - Highly efficient and selective catalysts for biochemical transformations | - Elucidation of enzymatic reaction mechanisms- Design of artificial metalloenzymes |
Q & A
Q. What are the established synthetic routes for preparing zinc complexes with 2-ethyl-1H-imidazole ligands, and how are they characterized?
Methodological Answer: Synthesis typically involves reacting 2-ethyl-1H-imidazole with zinc salts (e.g., ZnCl₂, Zn(NO₃)₂) under controlled pH and temperature. For example, Anguile et al. (2018) synthesized zinc(II) complexes by refluxing 2-isopropylimidazole (structurally analogous to 2-ethyl derivatives) with Zn(OAc)₂·2H₂O in methanol, followed by slow evaporation to yield crystals . Key characterization steps include:
- Elemental analysis to confirm stoichiometry.
- FT-IR spectroscopy to identify coordination via N-atom imidazole ring vibrations (e.g., ν(N–H) at ~3400 cm⁻¹ and ν(Zn–N) at ~400–450 cm⁻¹) .
- Single-crystal X-ray diffraction (XRD) to determine bond lengths and coordination geometry (e.g., tetrahedral or octahedral). For instance, Zhuang et al. (2010) used XRD to confirm a tetrahedral Zn(II) complex with 1-propyl-1H-benzimidazole .
Q. How is the structural configuration of 2-ethyl-1H-imidazole;zinc complexes resolved, and what software tools are recommended?
Methodological Answer: Structural determination relies on XRD data refined using programs like SHELXL for small-molecule crystallography. SHELXL integrates charge-flipping algorithms for phase determination and provides precision in bond-length/angle calculations . For example, Anguile et al. (2018) used SHELXL-2014 to refine structures of Zn(II)-imidazole complexes, revealing bond lengths of ~2.0 Å for Zn–N .
Advanced Research Questions
Q. How do density functional theory (DFT) studies enhance understanding of electronic properties in Zn(II)-imidazole complexes?
Methodological Answer: DFT calculations (e.g., using Amsterdam Density Functional software) model electronic structures, ligand-to-metal charge transfer (LMCT), and frontier molecular orbitals. Anguile et al. (2018) correlated experimental XRD data with DFT-optimized geometries, showing deviations <0.05 Å in bond lengths. HOMO-LUMO gaps (~4.5 eV) indicated stability, while Mulliken charges revealed electron donation from imidazole N-atoms to Zn(II) .
Q. What methodologies are used to evaluate electrocatalytic activity in Zn(II)-imidazole complexes?
Methodological Answer: Electrocatalysis is assessed via cyclic voltammetry (CV) in non-aqueous solvents (e.g., DMF). Zhuang et al. (2010) tested a Zn(II)-benzimidazole complex, observing redox peaks at −0.85 V (Zn²⁺/Zn⁺) and −1.2 V (ligand-centered reduction). Catalytic activity for oxygen reduction was quantified by comparing current densities before/after adding O₂ .
Q. How should researchers address contradictions in spectroscopic data between similar Zn(II)-imidazole complexes?
Methodological Answer: Contradictions (e.g., varying FT-IR ν(Zn–N) frequencies) arise from differences in coordination geometry or solvent effects. A systematic approach includes:
- Cross-validation with XRD to confirm bonding modes.
- Solvent control experiments to isolate environmental impacts. For example, Anguile et al. (2018) noted solvent polarity influenced ligand protonation states, altering ν(N–H) shifts .
- Reproducibility checks using alternative synthetic routes (e.g., hydrothermal vs. reflux methods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
